molecular formula C19H24N4O4 B11612457 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-68-9

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11612457
CAS No.: 476480-68-9
M. Wt: 372.4 g/mol
InChI Key: JEEAYJHQOBABST-UHFFFAOYSA-N
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Description

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of reactions such as alkylation, etherification, and condensation to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized purine derivatives.

Scientific Research Applications

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-(2-Ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethoxyethoxy and phenylethyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

476480-68-9

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

8-(2-ethoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O4/c1-5-26-11-12-27-18-20-16-15(17(24)22(4)19(25)21(16)3)23(18)13(2)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3

InChI Key

JEEAYJHQOBABST-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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